Tricholongin BII
Description
Tricholongin BII is a peptaibol compound, a class of non-ribosomally synthesized peptides characterized by the presence of α-aminoisobutyric acid (Aib) residues and C-terminal alcohol modifications. These compounds are predominantly produced by filamentous fungi, including species within the Trichoderma genus . Peptaibols exhibit potent antimicrobial activity, particularly against Gram-positive bacteria and filamentous fungi, attributed to their membrane-disrupting mechanisms . This compound is part of a broader family of peptaibols, including homologs such as trichostrigocin, trichorzianin, and koningiopsins, which share structural similarities but display nuanced differences in bioactivity .
Properties
CAS No. |
135609-14-2 |
|---|---|
Molecular Formula |
C9H8ClF |
Synonyms |
Tricholongin BII |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Homology and Divergence
Peptaibols are distinguished by their linear structures, Aib-rich sequences, and terminal modifications. Table 1 summarizes the structural features of Tricholongin BII and its analogues:
Table 1: Structural Features of this compound and Related Peptaibols
| Compound | Producing Organism | Key Homologies | Notable Structural Traits |
|---|---|---|---|
| This compound | Filamentous fungi | Homologous to trichostrigocin | Aib-rich sequence; C-terminal alcohol |
| Trichostrigocin TSG-A/B | Trichoderma spp. | Shares sequence motifs with this compound | Variable chain length; hydrophobic residues |
| Trichorzianin TA/TB | Trichoderma harzianum | Aligned with koningiopsins | Terminal modifications; Aib clusters |
| Koningiopsins | T. koningiopsis | Similar to trichorzianin TA/TB | 11 novel sequences; diverse side chains |
Structural variations, such as chain length and residue composition, influence membrane interaction and specificity. For instance, koningiopsins exhibit side-chain diversity that may enhance binding to fungal membranes .
Antimicrobial Activity Spectrum
Table 2: Comparative Antimicrobial Efficacy
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Filamentous Fungi | Yeasts |
|---|---|---|---|---|
| This compound | Strong inhibition | Low sensitivity | High sensitivity | No effect |
| Trichostrigocin TSG-A/B | Moderate inhibition | Low sensitivity | Moderate sensitivity | No effect |
| Koningiopsins | Strong inhibition | Low sensitivity | High sensitivity | No effect |
| Novispirin T7 | Effective (e.g., S. citri) | N/A | N/A | N/A |
| Caerin 1.1 | Effective (e.g., S. citri) | N/A | N/A | N/A |
Key findings:
- Gram-Positive Bacteria: this compound and koningiopsins show robust activity, while trichostrigocins are less potent . Notably, this compound was ineffective against Spiroplasma citri in vitro, unlike Novispirin T7 and Caerin 1.1, highlighting pathogen-specific variability .
- Fungal Targets : Filamentous fungi (e.g., Aspergillus, Fusarium) are highly sensitive to this compound and koningiopsins, likely due to interactions with ergosterol-rich membranes .
- Mechanistic Insights : Peptaibol efficacy correlates with target cell wall composition. Yeasts, with chitin-glucan layers, are resistant, while Gram-negative bacteria, protected by outer membranes, show intrinsic resistance .
Functional and Ecological Implications
- Source Organism Influence : T. koningiopsis-derived koningiopsins exhibit structural plasticity, enabling adaptation to diverse ecological niches .
- Therapeutic Potential: this compound’s narrow spectrum (e.g., inactivity against S. citri) underscores the need for compound-specific profiling in drug development .
Q & A
Basic Research Questions
Q. What methodological steps ensure accurate isolation and structural characterization of Tricholongin BII from natural sources?
- Answer : Use a combination of bioactivity-guided fractionation and advanced chromatographic techniques (e.g., HPLC-MS, NMR). Document solvent gradients, column specifications, and spectroscopic parameters in detail. Validate purity through orthogonal methods such as HRMS and X-ray crystallography, with raw data archived in supplementary materials for reproducibility .
Q. Which in vitro bioassays are most suitable for preliminary pharmacological evaluation of this compound?
- Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics for kinase targets) alongside broad-spectrum cytotoxicity screens (e.g., NCI-60 panel). Include dose-response curves with at least three biological replicates and standardized positive controls (e.g., staurosporine for apoptosis assays) to establish baseline activity .
Q. How should researchers address variability in purity assessments of this compound across laboratories?
- Answer : Implement a harmonized protocol using calibrated analytical instruments (e.g., UPLC-PDA) and reference standards. Cross-validate results through inter-laboratory comparisons and report relative standard deviations (RSD) for peak area measurements in chromatograms .
Advanced Research Questions
Q. What experimental designs can resolve contradictions in reported mechanisms of action for this compound?
- Answer : Employ a tiered validation approach:
Primary screens : Reproduce key findings using original assay conditions.
Orthogonal assays : Validate targets via SPR (surface plasmon resonance) for binding affinity and CRISPR-Cas9 knockout models for functional relevance.
Meta-analysis : Systematically review methodological variables (e.g., cell passage number, solvent carriers) across studies to identify confounding factors .
Q. Which computational strategies improve the prediction of this compound's polypharmacology and off-target effects?
- Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding stability. Cross-reference results with chemoproteomics datasets (e.g., PubChem BioAssay) and apply machine learning models trained on structurally analogous compounds to prioritize high-confidence targets .
Q. How can researchers optimize lead modification of this compound without compromising its bioactive conformation?
- Answer : Use structure-activity relationship (SAR) studies with focused libraries:
- Core preservation : Retain critical pharmacophores (e.g., macrocyclic rings) during derivatization.
- Synthetic routes : Apply click chemistry for modular functionalization while monitoring conformational stability via circular dichroism (CD) spectroscopy.
- In silico guidance : Predict metabolic liabilities using ADMET software (e.g., SwissADME) to prioritize stable analogs .
Q. What strategies validate the ecological relevance of this compound's bioactivity in native organism models?
- Answer : Develop ex vivo assays using tissue explants from the compound’s source organism (e.g., fungal hyphae for mycotoxins). Compare activity thresholds with synthetic analogs and conduct transcriptomic profiling (RNA-seq) to identify conserved pathway activation .
Methodological Frameworks
- For Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions on this compound’s therapeutic potential .
- For Data Contradictions : Use PICOS framework (Population, Intervention, Comparison, Outcomes, Study Design) to standardize meta-analyses of conflicting cytotoxicity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
